molecular formula C10H9BrO3 B15322126 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid

3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B15322126
M. Wt: 257.08 g/mol
InChI Key: VZRBEKNENSTORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid is a substituted phenylpyruvic acid derivative characterized by a 2-oxopropanoic acid backbone linked to a 5-bromo-2-methylphenyl group. Its IUPAC name reflects the bromine atom at the para position and a methyl group at the ortho position on the aromatic ring. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

VZRBEKNENSTORS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent steps involve oxidation and carboxylation reactions to introduce the oxo and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for introducing the oxo group.

    Carboxylation: Carbon dioxide (CO2) under basic conditions.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation-reduction processes.

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name Substituents Formula Molecular Weight (g/mol) Key Properties/Bioactivity References
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid 5-Br, 2-CH₃ C₁₀H₉BrO₃ 257.08 Hypothesized antimicrobial activity* Inferred
3-(3-Indol-3-yl)-2-oxopropanoic acid Indole ring C₁₁H₉NO₃ 203.19 Modulates gut microbiota; anti-inflammatory
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid 3-Br, 4-OCH₃ C₁₀H₈BrO₄ 287.07 Antiproliferative activity (marine-derived)
3-(4-Methoxyphenyl)-2-oxopropanoic acid 4-OCH₃ C₁₀H₉O₄ 194.18 Intermediate in salinosporamide biosynthesis
3-(2-Bromophenyl)-2-oxopropanoic acid 2-Br C₉H₇BrO₃ 243.05 Versatile synthetic scaffold
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid 3-Br, 4-OH, 5-OCH₃ C₁₀H₉BrO₅ 289.08 Unknown; potential halogen-mediated reactivity

*Note: Bioactivity for the target compound is inferred from brominated analogues (e.g., ).

Substituent Effects on Properties

Electronic and Steric Effects

  • Bromine: Enhances lipophilicity and electrophilicity.
  • Methyl vs. Methoxy: The methyl group (target compound) is electron-donating via hyperconjugation, slightly deactivating the aromatic ring. Methoxy groups (e.g., ) are stronger electron donors, increasing ring reactivity for electrophilic substitution.

Biological Activity

3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11H10BrO3
  • Molecular Weight : 284.10 g/mol
  • IUPAC Name : 3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid
  • Canonical SMILES : BrC1=C(C(=C(C=C1)C(=O)C(C(=O)O)=O)C)C

Anticancer Activity

Recent studies have demonstrated that 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

  • In Vitro Studies :
    • The compound was tested against A549 human lung adenocarcinoma cells, showing a dose-dependent reduction in cell viability. At a concentration of 100 µM, the compound reduced A549 cell viability to approximately 66% compared to untreated controls .
    • Comparative studies indicated that 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid exhibited stronger anticancer effects than standard chemotherapeutics like cisplatin, particularly in cases of multidrug-resistant cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it may be effective against certain multidrug-resistant strains of bacteria.

  • Pathogen Testing :
    • The compound was screened against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing promising results in inhibiting bacterial growth .
    • The structure of the compound contributes to its ability to disrupt bacterial cell membranes, which is crucial for its antimicrobial efficacy.

The biological activity of 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer proliferation and bacterial survival, although further research is necessary to elucidate these pathways completely.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid:

Structure FeatureActivity Impact
Bromine SubstitutionEnhances lipophilicity and cellular uptake
Carboxylic Acid GroupEssential for biological activity and solubility
Methyl GroupModulates interaction with target proteins

Case Studies

  • Case Study on Lung Cancer :
    • A study involving A549 cells demonstrated that treatment with 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid resulted in significant apoptosis markers (e.g., increased caspase activity), suggesting a robust anticancer mechanism .
  • Antimicrobial Efficacy :
    • In a comparative study against MRSA, the compound showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, indicating its potential as an alternative treatment option for resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.